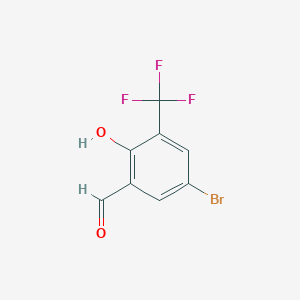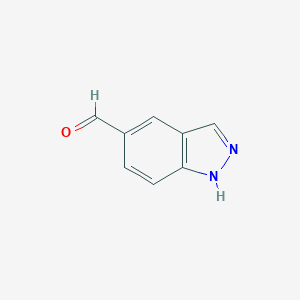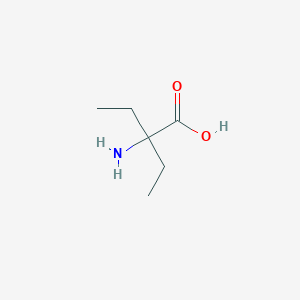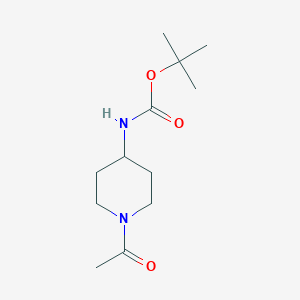
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (1-acetylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 283167-28-2. It has a molecular weight of 242.32 and its IUPAC name is tert-butyl 1-acetyl-4-piperidinylcarbamate . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16). The InChI key is YBNZMQXSIQUIHZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 2-8°C in dry conditions .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Piperidine derivatives, such as “tert-Butyl (1-acetylpiperidin-4-yl)carbamate”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine moiety is a common structure in FDA approved drugs .
Anticancer Research
Piperidine derivatives have been utilized in various ways as anticancer agents . The piperidine nucleus is a vital fundament in the production of drugs .
Antiviral Research
Piperidine derivatives are also being utilized as antiviral agents . Their unique structure allows them to interact with various viral proteins, disrupting their life cycle.
Antimalarial Research
The piperidine nucleus has been used in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, providing a potential treatment option.
Antimicrobial and Antifungal Research
Piperidine derivatives have shown potential as both antimicrobial and antifungal agents . Their unique structure allows them to disrupt the growth and reproduction of various microorganisms.
Analgesic and Anti-inflammatory Research
Piperidine derivatives have been utilized as analgesic and anti-inflammatory agents . They can help to reduce pain and inflammation, providing potential treatment options for various conditions.
Anti-Alzheimer and Antipsychotic Research
Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease and various psychiatric disorders . These compounds can interact with various receptors in the brain, providing potential treatment options.
Safety And Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-acetylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZMQXSIQUIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627979 | |
| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
CAS RN |
283167-28-2 | |
| Record name | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)


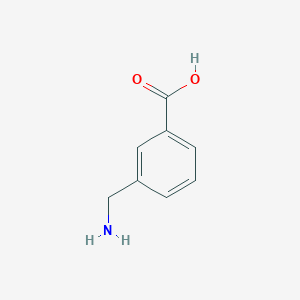
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
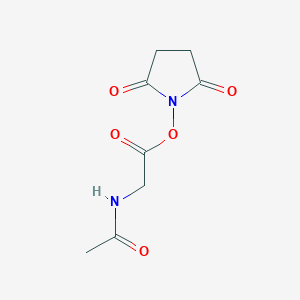
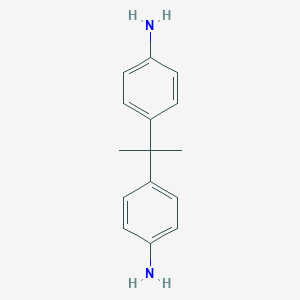
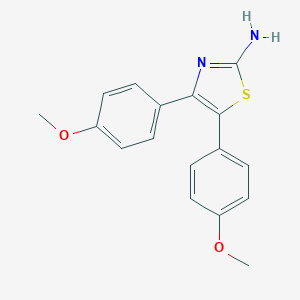
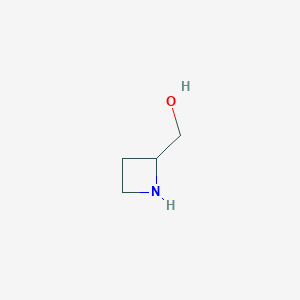
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
